molecular formula C16H16N2O2S2 B2594651 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide CAS No. 1421531-43-2

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide

Cat. No.: B2594651
CAS No.: 1421531-43-2
M. Wt: 332.44
InChI Key: HBZYGVWEHJJRAG-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

Thiophene and its derivatives are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiazole is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antiprotozoal Agents

Research has identified compounds with similar structural motifs as potent antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan derivatives, have shown significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential as treatments for sleeping sickness and malaria (Ismail et al., 2004).

Influenza A Virus Inhibitors

A series of furan-carboxamide derivatives, including those with 2,5-dimethyl substitutions, have been identified as novel inhibitors of the lethal H5N1 influenza A virus. Systematic structure-activity relationship (SAR) studies highlighted the significant influence of the furan and thiophene moieties on anti-influenza activity, showcasing the therapeutic potential of these compounds (Yongshi et al., 2017).

Chemical Synthesis and Reactivity

Research on the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives provides insights into the preparation of 5-substituted furan- and thiophene-2-carboxaldehydes via metallo-imidazolidine intermediates. This methodology offers a valuable approach for the protection of aldehyde functionality in the presence of ketones, indicating a route for complex synthesis involving furan derivatives (Carpenter & Chadwick, 1985).

Fungicidal Activity

Positional isomers of aromatic heterocyclic carboxamides, including those related to furan and thiophene derivatives, have been evaluated for their fungicidal activity. The study suggests that specific structural modifications can significantly influence the biological activity against gray mold and other fungal pathogens, offering a pathway for the development of new agrochemicals (Banba et al., 2013).

Electrophilic Substitution Reactions

Explorations into the synthesis and reactions of electrophilic substitution on furan derivatives have provided valuable knowledge on the chemical behavior of these compounds. For example, the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole and its subsequent reactions demonstrate the versatility of furan derivatives in organic synthesis (Aleksandrov & Elchaninov, 2017).

Mechanism of Action

The mechanism of action of thiophene and its derivatives is diverse, depending on the specific compound and its biological and physiological functions .

Future Directions

The future directions in the research of thiophene and its derivatives involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

2,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-9-7-12(11(3)20-9)15(19)17-8-14-10(2)18-16(22-14)13-5-4-6-21-13/h4-7H,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZYGVWEHJJRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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